Polyvinylsulfuric Acid Potassium Salt

Descripción

Contextual Significance of Polyelectrolytes in Polymer Science

Polyelectrolytes are a significant class of polymers characterized by repeating units that bear an electrolyte group. wikipedia.org These groups dissociate in aqueous solutions, such as water, rendering the polymer chain charged. wikipedia.org Consequently, polyelectrolytes, sometimes referred to as polysalts, exhibit properties of both electrolytes (salts) and polymers. wikipedia.org Their solutions are often electrically conductive like salts and can be viscous like polymer solutions. wikipedia.org The presence of charged groups along the polymer backbone is a defining feature that significantly influences their behavior and properties. numberanalytics.com

In polymer science, polyelectrolytes are fundamental in understanding the structure, stability, and interactions of various molecular assemblies. wikipedia.org They can be categorized as polycations (positively charged) and polyanions (negatively charged). wikipedia.org Many biological molecules, such as DNA and polypeptides, are naturally occurring polyelectrolytes. wikipedia.org Synthetic polyelectrolytes have found extensive use in numerous industries, including water treatment, paper manufacturing, and cosmetics. wikipedia.orgtaylorandfrancis.com The ability to modify the flow and stability of aqueous solutions and gels is a key reason for their widespread application. wikipedia.org Research in this area continues to expand, focusing on synthesis, characterization, and new applications. numberanalytics.com

Overview of Polyvinylsulfuric Acid Potassium Salt as a Representative Anionic Polyelectrolyte

This compound (PVSK) is a prominent example of an anionic, or negatively charged, polyelectrolyte. atamanchemicals.com Its structure consists of a polyvinyl backbone with pendant sulfate (B86663) groups. cymitquimica.com The negative charges from the sulfate groups are balanced by potassium counter-ions, which contributes to its stability in solution. cymitquimica.com PVSK is recognized for its water-soluble nature.

This compound is utilized in scientific research for various purposes. chembk.com One notable application is in colloidal titration, a method used to determine the charge of high molecular weight polymers. chembk.com In this technique, the negatively charged colloidal particles formed by PVSK in water react with positively charged colloids, allowing for the determination of charge density. chembk.com The properties of PVSK, such as its viscosity and interaction with other materials, can be influenced by factors like its molecular weight and the degree of sulfonation. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| CAS Number | 26837-42-3 | sci-hub.sethermofisher.comfishersci.com |

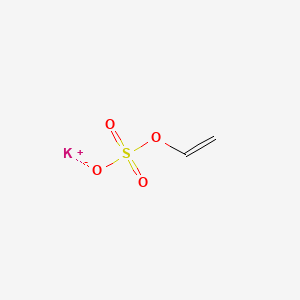

| Molecular Formula | (C₂H₃KO₄S)n | chembk.comthermofisher.comfishersci.com |

| Appearance | Crystalline Powder, Beige-Brown to White | sci-hub.sefishersci.com |

| Approximate Molecular Weight | ~170,000 - 175,000 g/mol | thermofisher.comfishersci.comsigmaaldrich.com |

| Key Structural Feature | Poly(vinyl) backbone with sulfate groups | cymitquimica.com |

Scope and Research Objectives for Advanced Studies

The unique properties of this compound have made it a subject of advanced academic and industrial research. taylorandfrancis.com Studies often focus on its application in material science and electrochemistry.

Research objectives in advanced studies include:

Material Science: Investigating its use in forming hydrogels for potential applications in tissue engineering. Its compatibility with other polymers allows for the creation of composite materials with tailored properties. Research has also explored its role in stabilizing nanoparticles, controlling their size and surface characteristics for use in biosensing and imaging.

Electrochemical Applications: Studies have examined the deposition of PVSK on electrodes, which has been shown to enhance electrochemical properties. This indicates its potential for use in the development of sensors and biosensors. It is also studied for its ability to improve conductivity and reactivity in electrochemical systems.

Surface Modification: As a polyelectrolyte, PVSK is used in the layer-by-layer deposition technique to form thin polymeric films on surfaces, which is of interest in creating innovative textiles. taylorandfrancis.com

Characterization Techniques: Advanced analytical methods are employed to characterize PVSK. For instance, X-ray Photoelectron Spectroscopy (XPS) has been used to create reference spectra databases for polymers, including detailed analysis of the core level and energy loss spectra of PVSK's constituent elements. sci-hub.se

Research Findings on this compound

| Research Area | Key Findings | Source(s) |

|---|---|---|

| Colloidal Titration | PVSK forms negatively charged colloidal particles in water, making it a standard reagent for determining the charge of high molecular weight polymers through electrical neutralization principles. | chembk.com |

| Nanoparticle Synthesis | It can act as a stabilizer for nanoparticles, influencing their size and surface properties for applications in biosensing and drug delivery. | |

| Electrode Modification | Deposition of PVSK on electrodes has been found to enhance their electrochemical properties, suggesting potential in sensor technology. |

| Surface Analysis | X-ray Photoelectron Spectroscopy (XPS) provides detailed data on the elemental composition and chemical state of the polymer's surface. | sci-hub.se |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;ethenyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S.K/c1-2-6-7(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPMUSQALINQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-25-7 (Parent) | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948046 | |

| Record name | Potassium ethenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26837-42-3, 25191-25-7 | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyvinyl sulphuric acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Polymerization Processes for Polyvinylsulfuric Acid Potassium Salt

Monomer Synthesis and Precursor Preparation

The primary monomer for the synthesis of polyvinylsulfuric acid potassium salt is vinyl sulfuric acid. The preparation of this monomer is a critical first step, and several synthetic routes have been developed.

One common industrial method for producing vinyl sulfonic acid involves the alkaline hydrolysis of carbyl sulfate (B86663). This reaction is highly exothermic and requires careful control of temperature and pH. wikipedia.org The process typically uses calcium hydroxide (B78521) as the hydrolysis medium, resulting in a solution of calcium vinyl sulfonate. Subsequent acidification with sulfuric acid yields vinyl sulfonic acid and the poorly soluble by-product, calcium sulfate, which can be removed by filtration. wikipedia.org

Another established method for synthesizing vinyl sulfonic acid is through the dehydration of isethionic acid using a strong dehydrating agent such as phosphorus pentoxide. atamanchemicals.com Additionally, a multi-step process starting from chloroethane (B1197429) is also a viable route. This involves sulfochlorination of chloroethane, followed by dehydrohalogenation to form vinylsulfonyl chloride, and finally, hydrolysis of the acid chloride to yield vinyl sulfonic acid. wikipedia.orgatamanchemicals.com

The precursor to the final potassium salt polymer is often the sodium salt of vinyl sulfonic acid. This can be prepared by reacting sulfur trioxide with absolute ethanol (B145695) to form ethionic acid, which is then treated with sodium hydroxide. kyoto-u.ac.jp The resulting sodium vinyl sulfonate can be purified and used in subsequent polymerization steps. The conversion to vinyl sulfonic acid can be achieved by treating an aqueous solution of sodium vinyl sulfonate with hydrochloric acid, followed by removal of the resulting sodium chloride. atamanchemicals.com

The following table summarizes the key synthetic methods for vinyl sulfonic acid:

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| Carbyl Sulfate | Calcium Hydroxide, Sulfuric Acid | Calcium Vinyl Sulfonate | Vinyl Sulfonic Acid | wikipedia.org |

| Isethionic Acid | Phosphorus Pentoxide | - | Vinyl Sulfonic Acid | atamanchemicals.com |

| Chloroethane | Sulfuryl Chloride, Base, Water | Vinylsulfonyl Chloride | Vinyl Sulfonic Acid | wikipedia.orgatamanchemicals.com |

| Ethanol | Sulfur Trioxide, Sodium Hydroxide | Ethionic Acid, Sodium Vinyl Sulfonate | Vinyl Sulfonic Acid | kyoto-u.ac.jp |

Polymerization Approaches and Mechanisms

The polymerization of vinyl sulfuric acid or its salts to form this compound can be achieved through several approaches, each with its own distinct mechanism and level of control over the final polymer structure.

Vinyl Sulfuric Acid Polymerization in the Presence of Potassium Salts

A straightforward method for synthesizing this compound is the direct polymerization of vinyl sulfuric acid in the presence of a potassium salt. In this approach, the vinyl sulfuric acid monomer is polymerized, and the resulting polyacid is neutralized in situ by the potassium salt present in the reaction medium.

The polymerization is typically initiated by a radical initiator. For instance, the polymerization of vinyl sulfonic acid has been demonstrated using a radical initiator like 2,2′-azobis(2-methylpropanediamine) dihydrochloride. researchgate.net The reaction proceeds via a free-radical mechanism where the initiator generates free radicals that attack the carbon-carbon double bond of the vinyl sulfuric acid monomer, initiating the polymer chain growth. The presence of potassium ions from a dissolved salt ensures that the resulting polymeric acid is in its potassium salt form.

Neutralization-Driven Polymerization Strategies

Neutralization-driven polymerization, in the context of this compound, refers to strategies where the state of ionization of the monomer or the polymer plays a crucial role in the polymerization process. The polymerization of ionic monomers like vinyl sulfonic acid is significantly influenced by the pH of the reaction medium. researchgate.net

Research has shown that the conversion of vinyl sulfonic acid in free radical polymerization is highest in acidic media and decreases as the pH becomes more basic. researchgate.net This suggests that the protonated form of the monomer is more reactive towards polymerization under these conditions. In a "neutralization-driven" strategy, one could envision a process where the polymerization is initiated with the vinyl sulfonic acid monomer, and as the polymer forms, a potassium base (like potassium hydroxide) is added to neutralize the polymer and control the properties of the resulting polyelectrolyte solution.

Alternatively, the polymerization can be carried out using the potassium salt of vinyl sulfonic acid as the monomer. In this case, the polymerization is "driven" by the reactivity of the vinyl sulfonate anion. The electrostatic interactions between the charged monomers and the growing polymer chain can influence the polymerization kinetics and the final polymer conformation.

Solvent-Based Synthetic Routes

The choice of solvent is a critical parameter in the synthesis of this compound as it can significantly impact the polymerization rate and the properties of the resulting polymer. Due to the ionic nature of the monomer and the resulting polymer, water is a common solvent for this polymerization.

The polarity of the solvent can influence the behavior of the growing polymer chains. In ionic polymerization, the solvent's ability to solvate the ion pairs at the active chain ends affects the reactivity and the rate of propagation. researchgate.netwikipedia.org For instance, in anionic polymerization, polar aprotic solvents can stabilize the active centers. fiveable.me While less common for vinyl sulfuric acid, the principles of solvent effects in ionic polymerization are relevant to understanding how to control the synthesis.

In free-radical polymerization, the solvent can also play a role through chain transfer reactions, which can affect the molecular weight of the polymer. researchgate.net The solubility of the monomer, initiator, and the resulting polymer in the chosen solvent system is also a key consideration for achieving a successful polymerization.

Control over Polymerization Characteristics

The physical and chemical properties of this compound are highly dependent on its molecular weight and chain length. Therefore, controlling these characteristics during polymerization is of paramount importance for tailoring the polymer for specific applications.

Regulation of Polymerization Degree and Chain Length

Several strategies can be employed to regulate the degree of polymerization and chain length during the synthesis of this compound. These methods are generally applicable to free-radical and ionic polymerization techniques.

In free-radical polymerization , the following factors can be adjusted to control the polymer's molecular weight:

Initiator Concentration : Increasing the concentration of the initiator relative to the monomer concentration leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight. researchgate.net

Chain Transfer Agents : The addition of a chain transfer agent, such as a thiol or certain alcohols like isopropanol, can effectively decrease the molecular weight of the polymer. researchgate.net The chain transfer agent terminates a growing polymer chain and initiates a new one.

Temperature : Higher reaction temperatures generally lead to a decrease in the average molecular weight, as the rate of termination reactions increases more significantly with temperature than the rate of propagation. researchgate.net

In ionic polymerization , particularly living ionic polymerization, there is a high degree of control over the polymer's characteristics:

Monomer-to-Initiator Ratio : In a living polymerization system, where termination and chain transfer reactions are absent, the degree of polymerization is directly determined by the molar ratio of the consumed monomer to the initiator. fiveable.meswaminathansivaram.in

Controlled/Living Polymerization Techniques : Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while more complex, offer precise control over the molecular weight and can produce polymers with a narrow molecular weight distribution (low polydispersity). swaminathansivaram.in These methods involve a dynamic equilibrium between active and dormant polymer chains.

The table below summarizes the methods for controlling polymerization characteristics:

| Polymerization Method | Control Parameter | Effect on Molecular Weight | Reference(s) |

| Free-Radical Polymerization | Increase Initiator Concentration | Decrease | researchgate.net |

| Free-Radical Polymerization | Add Chain Transfer Agent | Decrease | researchgate.net |

| Free-Radical Polymerization | Increase Temperature | Decrease | researchgate.net |

| Living Ionic Polymerization | Increase Monomer/Initiator Ratio | Increase | fiveable.me |

| Controlled/Living Polymerization | Varies by technique | Precise Control | swaminathansivaram.in |

Management of Polydispersity Index

The polydispersity index (PDI) is a critical parameter in polymer science, indicating the distribution of molecular masses in a given polymer sample. A low PDI (closer to 1.0) signifies a more uniform polymer chain length, which is often crucial for predictable material performance. In the synthesis of this compound, controlling the PDI is paramount for achieving consistent properties.

Conventional free-radical polymerization of vinyl monomers often leads to polymers with broad PDI values (typically > 2) due to the stochastic nature of termination and chain transfer reactions. To achieve better control over the polymerization of vinylsulfonate monomers and thus obtain PVSK with a narrow molecular weight distribution, advanced polymerization techniques are employed.

Controlled Radical Polymerization (CRP) methods, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven effective in managing the PDI of polyvinylsulfonates. RAFT polymerization introduces a chain transfer agent (CTA) into the polymerization system, which reversibly deactivates the growing polymer chains, allowing for simultaneous growth of most chains and resulting in a more uniform polymer population. researchgate.net

The choice of CTA is critical for the successful RAFT polymerization of vinylsulfonate precursors. Xanthates and dithiocarbamates are classes of CTAs that have been shown to effectively control the polymerization of vinyl esters and related monomers. mdpi.com The general mechanism involves the rapid addition of a propagating radical to the thiocarbonyl group of the CTA, followed by fragmentation of the intermediate radical to release a new radical that can initiate further polymerization. This reversible process ensures that all polymer chains have an approximately equal opportunity to grow.

While specific data for the RAFT polymerization of potassium vinylsulfonate is limited in publicly available literature, studies on analogous vinyl sulfonate esters provide valuable insights. The following table, based on research on related monomers, illustrates how the choice of CTA and reaction conditions can influence the PDI.

Table 1: Illustrative Data on Controlled Radical Polymerization of Vinyl Sulfonate Analogs This table presents data from analogous polymer systems to demonstrate the principles of PDI management, due to the limited availability of specific data for this compound.

| Monomer | CTA Type | Initiator | Temperature (°C) | PDI | Reference |

| Neopentyl Ethenesulfonate | Xanthate | AIBN | 70 | 1.2 - 1.4 | researchgate.net |

| Butyl Ethenesulfonate | Xanthate | AIBN | 70 | 1.3 - 1.5 | researchgate.net |

| Acrylamide/AMPSA* | - (Free Radical) | KPS | 70 | 0.26 - 0.49** | nih.gov |

*AMPSA: 2-Acrylamido-2-methyl-1-propanesulfonic acid, a sulfonated monomer. Note: The PDI for the free radical polymerization of Acrylamide/AMPSA is influenced by the monomer-to-initiator ratio.

Influence of Reaction Conditions on Polymer Architecture and Branching

The architecture of a polymer, including its degree of branching, significantly impacts its physical and chemical properties such as viscosity, solubility, and rheological behavior. In the synthesis of this compound, several reaction parameters can be manipulated to influence the final polymer structure.

Temperature: Polymerization temperature has a profound effect on reaction kinetics and polymer architecture. Higher temperatures generally lead to an increased rate of polymerization. However, they can also promote chain transfer reactions, where the growing polymer chain terminates by transferring a radical to a monomer, solvent, or another polymer chain. Chain transfer to the polymer is a primary mechanism for the formation of long-chain branches. For polyvinyl polymers, an increase in polymerization temperature is often associated with a higher degree of branching. researchgate.net

Monomer Concentration: The concentration of the monomer can also influence the polymer architecture. At high monomer concentrations, the probability of chain transfer to the monomer increases, which can lead to the formation of short-chain branches. In the context of vinylsulfonic acid polymerization, monomer concentration has been shown to affect the polymerization kinetics, with phenomena like autoacceleration being observed at certain concentrations, which can in turn impact the final polymer structure. researchgate.net

pH of the Reaction Medium: For the polymerization of ionizable monomers like vinylsulfonic acid, the pH of the aqueous solution is a critical parameter. The degree of ionization of the monomer affects its reactivity and the electrostatic interactions between the monomer and the growing polymer chain. Research on the polymerization of vinylsulfonic acid has shown that the rate of conversion is significantly influenced by the pH, with higher conversions observed in acidic media compared to basic media. researchgate.netresearchgate.net This change in polymerization kinetics can indirectly affect the polymer's molecular weight and architecture.

Purification Techniques for this compound

Following polymerization, the crude this compound product contains various impurities, including unreacted monomers, initiator fragments, low-molecular-weight oligomers, and inorganic salts from the neutralization step. The removal of these impurities is essential to obtain a polymer with well-defined properties suitable for its intended applications. The primary purification methods for polyelectrolytes like PVSK are dialysis and ultrafiltration.

Dialysis: Dialysis is a widely used technique for separating molecules in a solution based on differences in their rates of diffusion through a semi-permeable membrane. thermofisher.com For the purification of PVSK, the crude polymer solution is placed inside a dialysis bag made of a material with a specific molecular weight cut-off (MWCO). The MWCO is chosen to be large enough to allow small molecules (impurities) to pass through but small enough to retain the larger polymer chains. The dialysis bag is then submerged in a large volume of deionized water (the dialysate). Due to the concentration gradient, the impurities diffuse out of the bag into the surrounding water. The dialysate is changed periodically to maintain a high concentration gradient and ensure efficient purification. slideshare.net The process is typically carried out at a low temperature to minimize any potential degradation of the polymer. slideshare.net

Ultrafiltration: Ultrafiltration is another membrane-based separation technique that uses pressure or a centrifugal force to separate molecules based on size. nih.gov In this method, the crude PVSK solution is forced against a semi-permeable membrane. Water and small solute molecules pass through the membrane (permeate), while the larger polymer molecules are retained (retentate). This process not only purifies the polymer but can also be used to concentrate the polymer solution. Diafiltration, a specific mode of ultrafiltration, involves the continuous addition of fresh solvent to the retentate while filtration is in progress, which enhances the removal of impurities.

A general laboratory protocol for the purification of PVSK would involve the following steps:

The crude polymer solution is placed in a dialysis tube with an appropriate MWCO (e.g., 10-14 kDa).

The sealed tube is immersed in a large container of deionized water with gentle stirring.

The external water is replaced every few hours for a period of 48 hours or until the conductivity of the external water remains constant, indicating the removal of ionic impurities.

The purified polymer solution is then recovered from the dialysis tube and can be lyophilized (freeze-dried) to obtain the solid PVSK powder. slideshare.net

Considerations for Scalable Synthesis in Research and Industrial Contexts

The transition of a polymerization process from a laboratory scale to a research or industrial scale introduces a new set of challenges that must be carefully considered to ensure a safe, efficient, and reproducible synthesis of this compound. catsci.com

Heat Transfer and Thermal Management: Polymerization reactions are often highly exothermic. On a small laboratory scale, the high surface-area-to-volume ratio of the reaction vessel allows for efficient dissipation of heat to the surroundings. However, as the reactor volume increases, the surface-area-to-volume ratio decreases significantly. catsci.com This can lead to a buildup of heat within the reactor, potentially causing a runaway reaction, which can result in a loss of control over the polymerization, broadening of the PDI, and the formation of undesired byproducts. Therefore, for large-scale synthesis, robust cooling systems and careful monitoring of the internal temperature are critical. The design of the reactor, including the use of cooling jackets and internal cooling coils, becomes a crucial factor.

Mass Transfer and Mixing: Efficient mixing is essential to ensure a homogeneous distribution of reactants (monomer, initiator) and to maintain a uniform temperature throughout the reactor. In large-scale reactors, achieving efficient mixing of viscous polymer solutions can be challenging. helgroup.com Inadequate mixing can lead to localized "hot spots" and variations in reactant concentrations, resulting in a polymer with a broad molecular weight distribution and inconsistent properties. The choice of stirrer design and agitation speed must be carefully optimized for the specific rheological properties of the reaction mixture.

Process Control and Reproducibility: Maintaining consistent product quality from batch to batch is a key requirement in industrial production. This necessitates precise control over all reaction parameters, including temperature, pressure, reactant feed rates, and mixing conditions. helgroup.com The implementation of online monitoring techniques to track reaction progress (e.g., by measuring viscosity or monomer conversion) can provide real-time data for process control and help ensure reproducibility.

Advanced Characterization Techniques for Structural and Solution Analysis of Polyvinylsulfuric Acid Potassium Salt

Spectroscopic Methods for Elucidating Chemical Structure and Functional Groups

Spectroscopy is a fundamental tool for probing the molecular structure of Polyvinylsulfuric Acid Potassium Salt. By interacting with electromagnetic radiation, molecules reveal characteristic fingerprints that allow for the identification of functional groups, verification of the polymer backbone, and assessment of chemical modifications.

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfonic Acid Group and Polymer Backbone Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. This results in a unique spectrum that confirms the presence of key structural features.

The FTIR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonic acid salt group (-SO₃⁻K⁺) and the saturated hydrocarbon backbone (-CH₂-CH-). The symmetric and asymmetric stretching vibrations of the S=O bond in the sulfonate group are particularly prominent and are primary indicators of successful sulfonation. The C-H stretching and bending vibrations confirm the integrity of the polyvinyl backbone.

Key Research Findings from FTIR Analysis:

Sulfonate Group Identification: The presence of strong, characteristic peaks for S=O and S-O vibrations confirms the high degree of sulfonation on the polymer chain.

Polymer Backbone Verification: Absorption bands corresponding to C-H stretching and bending modes verify the underlying polyvinyl structure.

Absence of Impurities: The absence of significant peaks from hydroxyl (-OH) or carbonyl (C=O) groups can indicate the purity of the polymer and the absence of oxidation or residual starting materials.

Below is a table summarizing the typical FTIR absorption bands observed for this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2920-2950 | C-H Asymmetric Stretch | Polymer Backbone (CH₂) |

| 2850-2870 | C-H Symmetric Stretch | Polymer Backbone (CH₂) |

| 1450-1470 | C-H Bend (Scissoring) | Polymer Backbone (CH₂) |

| 1200-1260 | S=O Asymmetric Stretch | Sulfonate Group (-SO₃⁻) |

| 1040-1080 | S=O Symmetric Stretch | Sulfonate Group (-SO₃⁻) |

| 750-850 | S-O Stretch | Sulfonate Group (-SO₃⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Vinyl Group Integrity and Sulfonation Efficiency

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net For this compound, NMR is invaluable for confirming the polymer's structural integrity and determining the efficiency of the sulfonation process.

¹H NMR spectroscopy can be used to analyze the protons along the polymer backbone. researchgate.net The signals from the methine (-CH-) and methylene (-CH₂-) groups will show characteristic chemical shifts and splitting patterns. A crucial application is to verify the absence of residual vinyl groups (-CH=CH₂) from the polymerization monomer, which would indicate incomplete polymerization. The degree of sulfonation can be estimated by comparing the integration of signals from the polymer backbone with those of any remaining unsulfonated vinyl groups.

¹³C NMR provides complementary information, showing distinct signals for the different carbon atoms in the polymer repeat unit. The carbon atom attached to the sulfate (B86663) group will have a characteristic downfield chemical shift due to the electronegativity of the oxygen atoms.

Detailed Research Findings from NMR Analysis:

Confirmation of Polymerization: The disappearance of signals in the 5-6 ppm range in ¹H NMR confirms the successful polymerization of the vinyl monomer.

Structural Elucidation: The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra help to confirm the expected head-to-tail linkage of the monomer units. researchgate.net

Sulfonation Degree: Quantitative NMR techniques can be employed to determine the percentage of monomer units that have been successfully sulfonated, providing a measure of sulfonation efficiency.

The following table presents expected chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 1.5 - 2.5 | Methylene protons (-CH₂-) of the polymer backbone |

| ¹H | 3.5 - 4.5 | Methine proton (-CH-) attached to the OSO₃K group |

| ¹³C | 35 - 45 | Methylene carbons (-CH₂-) of the polymer backbone |

| ¹³C | 70 - 80 | Methine carbon (-CH-) attached to the OSO₃K group |

Chromatographic Techniques for Polymer Distribution and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For polymers like this compound, chromatographic methods are essential for determining the distribution of polymer chain lengths and for analyzing the concentration of counterions.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Assessment

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgslideshare.netresearchgate.net The principle of GPC is based on separating molecules according to their hydrodynamic volume, or size in solution. wikipedia.orgresearchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. slideshare.netresearchgate.net Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller polymer chains can penetrate the pores to varying degrees, leading to a longer path and later elution. slideshare.net A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes. researchgate.netiitk.ac.in

By calibrating the system with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the this compound sample. This analysis yields crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. slideshare.netresearchgate.netiitk.ac.in

Key Data from GPC Analysis:

Molecular Weight Averages: GPC provides accurate values for Mn, Mw, and Z-average molecular weight (Mz). iitk.ac.in

Polydispersity Index (PDI): This value indicates the heterogeneity of the polymer chain lengths. A PDI value close to 1.0 suggests a more uniform (monodisperse) sample.

Molecular Weight Distribution Curve: The chromatogram itself provides a visual representation of the distribution of different molecular weight species within the sample. researchgate.netcirs-ck.com

A typical GPC data table for a sample of this compound might look as follows.

| Parameter | Value | Description |

| Mn ( g/mol ) | 150,000 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 175,000 | Weight-Average Molecular Weight |

| Mz ( g/mol ) | 200,000 | Z-Average Molecular Weight |

| PDI (Mw/Mn) | 1.17 | Polydispersity Index |

Ion Chromatography for Counterion Analysis

Ion Chromatography (IC) is a powerful technique used for the separation and quantification of ions. researchgate.net For this compound, IC is the preferred method for accurately determining the concentration of the potassium (K⁺) counterion. This is critical for confirming the stoichiometry of the salt and ensuring the correct salt form has been produced. researchgate.net

The method involves injecting an aqueous solution of the polymer onto an ion-exchange column. The stationary phase of the column has an affinity for cations, which causes the potassium ions to be retained. An eluent (mobile phase) containing other cations is then passed through the column, which displaces the potassium ions. The time it takes for the K⁺ ions to elute (retention time) is characteristic of that ion.

A conductivity detector is typically used to measure the concentration of the eluted ions. researchgate.netthermofisher.com By comparing the peak area of the sample to those of calibration standards with known potassium concentrations, the exact amount of potassium in the this compound sample can be quantified. lcms.cz

Detailed Research Findings from Ion Chromatography:

Quantification of Potassium: IC provides precise and accurate measurement of the potassium counterion concentration.

Purity Assessment: The technique can simultaneously detect and quantify other cationic impurities (e.g., sodium, calcium) that may be present from the manufacturing process.

Stoichiometry Confirmation: The measured potassium concentration can be used to verify that the molar ratio of potassium to sulfonate groups is correct, confirming the integrity of the salt.

A representative data set from an ion chromatography analysis is shown below.

| Analyte | Retention Time (min) | Concentration (mM) |

| Potassium (K⁺) | 4.8 | 21.2 |

| Sodium (Na⁺) | 4.1 | < 0.1 (Not Quantified) |

| Calcium (Ca²⁺) | 6.2 | Not Detected |

Elemental Composition and Stoichiometry Determination

The determination of the elemental composition and stoichiometry of this compound is fundamental to confirming its purity and the structure of its repeating monomer unit. The theoretical composition is derived from its molecular formula, (C₂H₃KO₄S)n. thermofisher.comfishersci.ca Elemental analysis is a key technique for verifying these theoretical values experimentally.

X-ray Photoelectron Spectroscopy (XPS) serves as a powerful tool for surface elemental analysis, confirming the presence of the constituent elements. sci-hub.se Studies using XPS identify the major elements in the PVSK spectrum as Carbon (C), Potassium (K), Sulfur (S), and Oxygen (O), which is consistent with its proposed chemical structure, (CH₂CH(SO₄K))n. sci-hub.se Furthermore, quantitative analysis, often specified by manufacturers, provides the weight percentage of key elements. For instance, a typical specification for the potassium content is ≥21.2%. thermofisher.com

Below is a data table outlining the theoretical elemental composition of the this compound repeating monomer unit.

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 24.022 | 14.81 |

| Hydrogen | H | 1.008 | 3.024 | 1.86 |

| Potassium | K | 39.098 | 39.098 | 24.10 |

| Oxygen | O | 15.999 | 63.996 | 39.45 |

| Sulfur | S | 32.065 | 32.065 | 19.77 |

| Total | C₂H₃KO₄S | 162.205 | 100.00 |

Note: The table represents the theoretical calculation based on the monomer unit.

Electrophoretic and Titration Methods for Charge Characterization

The defining characteristic of PVSK in solution is its high anionic charge density, originating from the sulfate groups along its polymer backbone. cymitquimica.com Electrophoretic and titration methods are essential for quantifying this charge.

Colloidal Titration for Polymeric Charge Density Determination

Colloidal titration is a simple, rapid, and accurate method widely used for determining the charge density of polyelectrolytes. In this technique, PVSK, a strong polyanion, is commonly used as a standard titrant to quantify cationic (positively charged) polymers. ncsu.edu

The fundamental principle of this method is the stoichiometric neutralization reaction that occurs between the negatively charged sulfate groups of PVSK and the positively charged groups of the polymer being analyzed (the analyte). scirp.org This interaction forms an insoluble polyion complex precipitate. The endpoint of the titration, which signifies complete charge neutralization, is typically detected using a metachromatic dye indicator, such as Toluidine Blue O (TBO). fujifilm.comncsu.edu In the presence of the cationic analyte, the TBO indicator remains blue; however, upon reaching the endpoint, the first excess of the anionic PVSK titrant interacts with the indicator, causing a distinct color change from blue to red-purple. fujifilm.com

For the quantification of unknown anionic polymers, a back-titration method is often employed. This involves adding a known excess of a standard cationic polyelectrolyte, such as poly(diallyldimethylammonium chloride) (poly-DADMAC), to the anionic sample. The unreacted excess of the cationic polymer is then titrated with a standard PVSK solution to determine the charge of the original anionic sample. scirp.org

The following table summarizes the key components and principles of a direct colloidal titration for a cationic polymer using PVSK.

| Component / Step | Role / Description | Example |

| Analyte | The polymer with unknown positive charge density. | Poly(diallyldimethylammonium chloride) (poly-DADMAC) |

| Titrant | A standard solution of a polymer with a known negative charge density. | N/400 Potassium Polyvinyl Sulfate (PVSK) Solution fujifilm.com |

| Indicator | A dye that changes color at the endpoint of the titration. | Toluidine Blue O (TBO) |

| Principle | 1:1 Stoichiometric reaction between oppositely charged polyelectrolytes. | PVSK⁻ + Polymer⁺ → [PVSK-Polymer] Complex (Precipitate) |

| Endpoint Detection | The first excess of anionic titrant causes the indicator to change color. | Blue → Red-Purple |

ζ-Potential Analysis for Surface Charge Evaluation in Dispersions

Zeta (ζ) potential is a critical parameter for understanding the surface charge of particles in a dispersion and predicting the stability of the colloidal system. colostate.edu It measures the magnitude of the electrostatic potential at the boundary of the electrical double layer surrounding a particle in a liquid, providing insight into the repulsive forces between particles. colostate.edu A high absolute zeta potential value, whether positive or negative (typically > ±30 mV), is indicative of strong inter-particle repulsion and, consequently, a stable, non-aggregating dispersion. colostate.edu

For dispersions containing PVSK, ζ-potential analysis is used to evaluate how the polyelectrolyte adsorbs onto and modifies particle surfaces. As a strong anionic polyelectrolyte, the addition of PVSK to a suspension of neutral or positively charged particles will impart a significant negative surface charge, resulting in a negative ζ-potential. This technique is invaluable for optimizing formulations where PVSK is used as a dispersant or stabilizer. cymitquimica.com Methods such as electrophoretic light scattering (ELS) are commonly employed to measure the ζ-potential by determining the velocity of particles under an applied electric field. researchgate.net

Rheological Investigations of Solution Behavior and Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For PVSK, rheological investigations provide crucial information about the behavior of its aqueous solutions, which is vital for applications involving coatings and other formulations. The viscosity and viscoelastic properties of PVSK solutions are influenced by several factors, including polymer concentration, molecular weight, degree of sulfonation, temperature, and the ionic strength of the medium. cymitquimica.com

As a polyelectrolyte, PVSK chains are expected to be in an expanded conformation in deionized water due to electrostatic repulsion between the negatively charged sulfate groups. This leads to a significant increase in viscosity compared to a neutral polymer of similar molecular weight. The addition of low-molecular-weight salts (like KCl) shields these charges, causing the polymer coils to contract and resulting in a decrease in solution viscosity.

At higher concentrations, PVSK solutions can exhibit non-Newtonian behavior, such as shear-thinning (pseudoplasticity), where the viscosity decreases with an increasing shear rate. This occurs as the entangled polymer chains align in the direction of flow. Dynamic rheological measurements can also be used to probe the viscoelastic properties of the solutions, determining parameters like the storage (elastic) modulus (G') and loss (viscous) modulus (G'').

The table below illustrates the expected relationship between the concentration of PVSK in an aqueous solution and its resulting viscosity.

| PVSK Concentration | Expected Viscosity Behavior | Dominant Interactions |

| Dilute | Low viscosity, near-Newtonian behavior. | Intramolecular electrostatic repulsion leads to coil expansion. |

| Semi-Dilute | Significant increase in viscosity, potential for shear-thinning. | Intermolecular chain entanglement and electrostatic repulsion. |

| Concentrated | High viscosity, pronounced shear-thinning and viscoelastic properties. | Formation of a transient polymer network due to extensive entanglement. |

Microscopic and Surface-Sensitive Techniques for Morphological and Interfacial Analysis

Understanding the morphology of PVSK, particularly when incorporated into composite materials and films, requires high-resolution imaging techniques.

Scanning Electron Microscopy (SEM) for Composite Film Morphology

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of PVSK, which is used in surface coatings, specialchem.com SEM is employed to analyze the structure of composite films containing the polymer.

When PVSK is blended with another polymer, such as its precursor Polyvinyl Alcohol (PVA), to form a film, SEM can reveal critical information about the film's quality. researchgate.net Researchers can assess surface smoothness, the presence of defects like cracks or pores, and the homogeneity of the blend. By comparing SEM images of a pure polymer film with a PVSK-composite film, one can determine how the addition of PVSK influences the final morphology, potentially altering characteristics like surface roughness or phase separation behavior. This analysis is vital for developing functional coatings and membranes with specific surface properties.

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. For polyelectrolytes like this compound, AFM is instrumental in visualizing the morphology of thin films and adsorbed layers on various substrates.

When a dilute solution of this compound is deposited on a charged surface, AFM can reveal how the polymer chains arrange themselves. In studies of analogous polyelectrolyte systems, such as poly(styrene sulfonate) (PSS), AFM has shown that the surface morphology is highly dependent on the underlying substrate and the ionic strength of the deposition solution. Films can range from smooth, uniform layers to surfaces with significant roughness and distinct domain-like structures. acs.orgnih.gov

Table 1: Representative AFM Roughness Data for Polyelectrolyte Films under Varying Salt Conditions (Analogous System)

| Salt Concentration (NaCl) | Film Morphology Description | Root-Mean-Square (RMS) Roughness (nm) |

|---|---|---|

| 0.1 M | Smooth, relatively uniform | ~0.3 |

| 0.3 M | Appearance of small aggregates | ~0.8 |

| 1.0 M | Pronounced granular or nodular features | ~2.5 |

Data is illustrative and based on trends observed for PDDA/PSS multilayer films. acs.org

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Dynamics at Interfaces

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of thin films adsorbed onto a sensor surface. It is exceptionally well-suited for studying the layer-by-layer (LbL) assembly of polyelectrolytes like this compound.

The QCM-D technique monitors two key parameters: the change in resonant frequency (Δf) and the change in dissipation (ΔD).

Δf: A decrease in frequency corresponds to an increase in mass on the sensor surface. This allows for the precise tracking of polymer adsorption.

ΔD: An increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, as opposed to rigid. This provides qualitative information about the conformation and hydration of the polymer layer.

During the formation of a polyelectrolyte multilayer, alternating injections of a polycation and a polyanion (such as this compound) result in stepwise decreases in frequency, confirming the sequential buildup of layers. biolinscientific.com Simultaneously, the dissipation value changes with each layer addition, providing insight into the structural properties of the film. For instance, a higher dissipation value for a this compound layer would suggest it is more hydrated and less compact than the preceding polycation layer. acs.orgnih.gov

Factors such as ionic strength and pH of the polyelectrolyte solution significantly influence the adsorbed mass and layer structure, which can be quantified using QCM-D. biolinscientific.comacs.org Higher ionic strength typically leads to the adsorption of thicker, more dissipative (softer) layers because the charges on the polymer backbone are screened, allowing the chains to adopt more looped and coiled conformations on the surface. nih.gov

Table 2: Expected QCM-D Response for a Single Adsorption Step of this compound

| Parameter | Expected Change | Interpretation |

|---|---|---|

| Frequency (Δf) | Negative shift | Mass adsorption onto the sensor surface. |

| Dissipation (ΔD) | Positive shift | Formation of a soft, hydrated, viscoelastic layer. |

This table represents a generalized expected outcome for the adsorption of a strong, flexible polyelectrolyte from an aqueous solution. biolinscientific.com

Scattering Techniques for Solution Conformation and Internal Structure

Small-Angle Neutron Scattering (SANS) for Monomer-Monomer Correlations and Polyelectrolyte Effects in Solution

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure and conformation of polymers in solution over length scales from 1 to 100 nm. For polyelectrolytes like this compound, SANS can provide detailed information about chain conformation and intermolecular ordering.

In salt-free or low-salt aqueous solutions, the scattering profiles of sulfonated polyelectrolytes, such as the analogous sodium poly(styrene sulfonate) (NaPSS), often exhibit a characteristic "polyelectrolyte peak." mdpi.comresearchgate.net This peak arises from strong electrostatic repulsion between the charged polymer chains, which leads to a correlation hole, a region around each chain that is depleted of other chains. The position of this peak, q, is related to the average distance between chains and typically scales with concentration (c) as q ∝ c1/2 in semi-dilute solutions.

At higher scattering vectors (q), the scattering intensity provides information about the local conformation of a single polymer chain. For flexible polyelectrolytes, the chains are expected to adopt a more extended, rod-like conformation locally due to intramolecular charge repulsion. The analysis of this region of the scattering curve can yield the polymer's persistence length, a measure of its local stiffness. The addition of salt screens the electrostatic interactions, causing the polyelectrolyte peak to diminish or disappear and the polymer chains to adopt a more flexible, coiled conformation. epj-conferences.org

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the molecules. mit.edu The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which can be converted into a hydrodynamic radius (Rh) via the Stokes-Einstein equation. mit.edu

For a monodisperse sample of this compound in solution, DLS would provide the average hydrodynamic radius of the polymer coils. The Rh represents the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule and includes the core polymer chain as well as any associated solvent molecules.

DLS is also highly sensitive to the presence of aggregates. Because the intensity of scattered light is proportional to the sixth power of the particle radius, even a small population of large aggregates can dominate the scattering signal. This makes DLS an excellent tool for assessing the colloidal stability of this compound solutions under different conditions (e.g., varying salt concentration, pH, or temperature). The appearance of a second, larger-sized population or a significant increase in the polydispersity index (PDI)—a measure of the width of the size distribution—would indicate the onset of aggregation. nih.gov

Table 3: Illustrative DLS Parameters for a Polymer Solution

| Parameter | Description | Typical Value for Stable Solution | Indication of Aggregation |

|---|---|---|---|

| Hydrodynamic Radius (Rh) | Average size of the polymer coil in solution. | Dependent on molecular weight. | Increase in average Rh. |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | < 0.2 | > 0.3 |

| Count Rate | The intensity of scattered light. | Stable over time. | Fluctuating or rapidly increasing. |

Values are general guidelines for interpreting DLS data. wyatt.com

Thermal Analysis Methods for Investigating Phase Transitions and Stability Mechanisms

Thermogravimetric Analysis (TGA) for Polymer Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. For this compound, TGA reveals the temperatures at which different degradation processes occur.

Based on studies of the very similar poly(vinylsulfonic acid) sodium salt, the thermal degradation is expected to occur in multiple stages. marquette.edu

Initial Water Loss: A small initial weight loss at temperatures below 150°C is typically due to the release of physically adsorbed water.

Desulfonation: The primary degradation of the sulfonate groups. For the sodium salt analog, this process begins around 200°C and continues up to approximately 400°C. marquette.edu This stage involves the cleavage of the C-S bond and the evolution of sulfur dioxide (SO2).

Backbone Decomposition: At higher temperatures, typically above 400°C, the polyvinyl backbone begins to degrade, leading to the formation of various hydrocarbon fragments and eventual carbonization. marquette.edu

The presence of the potassium counter-ion is expected to result in higher thermal stability compared to the free acid form of the polymer. marquette.edu The salt form generally requires higher temperatures to initiate the desulfonation process. tue.nl The final residue at high temperatures (e.g., >600°C) is typically a mixture of carbonaceous char and inorganic salts like potassium sulfate or sulfide. marquette.edu

Table 4: Thermal Degradation Stages for Poly(vinylsulfonic acid) Sodium Salt (Analogous System)

| Temperature Range (°C) | Mass Loss (%) | Primary Process | Evolved Products |

|---|---|---|---|

| ~200 - 350 | ~5 | Initial degradation/desulfonation | Water, Sulfur Dioxide (SO2) |

| 350 - 400 | ~10-15 | Main desulfonation | Sulfur Dioxide (SO2), Ethylene (B1197577) |

| 400 - 570 | ~25-30 | Polymer backbone decomposition | Hydrocarbon fragments |

| > 570 | - | - | - |

Data derived from the TGA curves of poly(sodium vinylsulfonate) under nitrogen. marquette.edu The final non-volatile residue was approximately 55%.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Detailed research findings and data tables regarding the glass transition and melting behavior of this compound as determined by Differential Scanning Calorimetry are not available in the reviewed scientific literature.

Fundamental Aspects of Polyvinylsulfuric Acid Potassium Salt As a Polyelectrolyte

Ion-Exchange Mechanisms and Counterion Selectivity

The primary mechanism by which Polyvinylsulfuric acid potassium salt interacts with cationic species in solution is through ion exchange. nih.gov The sulfate (B86663) groups (-SO₃⁻) along the polymer chain provide fixed negative charges, which are initially associated with potassium counterions (K⁺). cymitquimica.com When PVSK is in an aqueous environment containing other cations, these cations can compete with and replace the potassium ions at the charged sites on the polymer.

This exchange process is governed by the principles of electrostatic attraction and the relative affinity of the polymer for different cations. The general mechanism can be represented as:

P-SO₃⁻K⁺ + M⁺ ⇌ P-SO₃⁻M⁺ + K⁺

Where P-SO₃⁻ represents the polymer backbone with its fixed anionic charge, and M⁺ is a competing cation in the solution.

The selectivity of the ion-exchange process depends on several factors, including:

Cationic Valence: Higher valence cations are generally preferred over lower valence cations due to stronger electrostatic attraction. For example, a divalent cation (M²⁺) would be more strongly bound than a monovalent cation (M⁺).

Hydrated Ionic Radius: Cations with a smaller hydrated radius can approach the fixed charges on the polymer more closely, leading to a stronger interaction and preferential binding.

Concentration of Ions: The equilibrium of the ion-exchange reaction is influenced by the relative concentrations of the competing ions in the solution, as described by the law of mass action.

Studies on analogous ion-exchange resins, such as sodium polystyrene sulfonate, have demonstrated their efficacy in binding specific cations like potassium from solution, highlighting the potential for PVSK to exhibit similar selective ion-exchange properties. nih.gov The efficiency of such processes can be substantial, with some cation exchange systems showing significant improvements in production yields of certain salts. google.com

Electrostatic Interactions with Charged Species in Solution

The highly anionic nature of this compound dictates its strong electrostatic interactions with positively charged species in solution. cymitquimica.com These interactions are fundamental to its behavior and applications, such as in colloidal titration where it is used to determine the charge of cationic polymers. chembk.com The negatively charged sulfate groups on the PVSK backbone can form strong, yet often reversible, complexes with cationic polymers, proteins, and other molecules bearing positive charges. cymitquimica.comchembk.com

The strength and nature of these electrostatic interactions are influenced by:

Charge Density: The high density of sulfate groups along the PVSK chain leads to a strong electrostatic field, promoting robust binding with oppositely charged molecules. cymitquimica.com

Salt Concentration: The presence of salt in the solution can screen the electrostatic interactions between PVSK and other charged species. At higher salt concentrations, the electrostatic attraction is weakened, which can lead to the dissociation of polyelectrolyte complexes. nih.gov

Cation-π Interactions: In systems containing aromatic amino acids or other π-systems, cation-π interactions can work in concert with or in opposition to purely electrostatic interactions, and this interplay can also be salt-dependent. nih.gov

For instance, in the interaction with a positively charged polymer like Methyl Glycol Chitosan (B1678972), the electrostatic attraction leads to the formation of an insoluble precipitate, a principle utilized in colloidal titration. chembk.com

Solution Conformation and Dynamics of Polymer Chains

In dilute aqueous solutions, the conformation of this compound is that of an expanded random coil. This expansion is a direct consequence of the electrostatic repulsion between the negatively charged sulfate groups along the polymer backbone. These repulsive forces cause the polymer chain to adopt a more extended conformation compared to a neutral polymer of similar molecular weight, in order to maximize the distance between the charged groups.

Influence of Environmental Parameters on Polyelectrolyte Behavior

The polyelectrolyte behavior of this compound is highly sensitive to the surrounding chemical environment. Parameters such as pH, ionic strength, and temperature can significantly alter the polymer's properties by influencing the electrostatic interactions that govern its conformation and reactivity.

pH Effects on Charge Density and Conformation

Polyvinylsulfuric acid is a strong polyelectrolyte, meaning its sulfate groups are derived from a strong acid (sulfuric acid). As a result, these groups are fully ionized over a very broad pH range, and the charge density of the polymer remains consistently high and is largely independent of pH changes. cymitquimica.com This is in contrast to weak polyelectrolytes, such as poly(acrylic acid), where the degree of ionization of the carboxylic acid groups is highly dependent on the solution pH. nih.govresearchgate.net

Ionic Strength Modulation of Electrostatic Screening and Polymer Dimensions

The dimensions of the this compound polymer chains in solution are strongly influenced by the ionic strength of the medium. The addition of a low molecular weight salt, such as potassium chloride (KCl) or sodium chloride (NaCl), introduces a high concentration of mobile ions into the solution. These ions create an electrostatic screening effect, which reduces the repulsion between the fixed charges on the polymer chain.

This phenomenon is described by the Debye-Hückel theory, where the characteristic screening length, or Debye length, decreases with increasing salt concentration. The consequence of this increased screening is a reduction in the electrostatic repulsion between the sulfate groups on the PVSK chain. As the repulsive forces are diminished, the polymer chain is no longer forced into a highly extended conformation and can adopt a more coiled and compact structure. This change in polymer dimensions can be observed through a decrease in the solution's viscosity. researchgate.net

The effect of ionic strength on the hydrodynamic radius of polyelectrolytes is a well-documented phenomenon. Studies on other polyelectrolytes, such as chitosan nanoparticles, have shown that the particle size decreases with increasing ionic strength of the solvent, which is consistent with the principles of electrostatic screening. researchgate.net

| Ionic Strength | Electrostatic Repulsion | Polymer Conformation |

| Low | High | Extended/Expanded Coil |

| High | Low (screened) | Compact/Coiled |

Temperature Dependence of Solution Properties and Polymer Coil Expansion

The solution properties of this compound are also dependent on temperature. An increase in temperature generally leads to an increase in the kinetic energy of the polymer segments and the solvent molecules. This can have several effects on the polymer's behavior in solution.

For many polymers, an increase in temperature can lead to a more expanded coil conformation. This is because the solvent quality may improve with temperature, leading to more favorable polymer-solvent interactions and a consequent swelling of the polymer coil. This expansion would be reflected in an increase in the intrinsic viscosity of the solution.

Formation and Characterization of Polyelectrolyte Complexes (PECs)

The formation of polyelectrolyte complexes (PECs) is a hallmark of the interaction between oppositely charged polymers in solution. PVSK, as a potent polyanion, readily forms PECs with various polycations. These complexes are formed through a self-assembly process driven primarily by the release of counter-ions, which results in a significant gain in entropy.

The primary driving force for the interaction between this compound and oppositely charged polyions is the strong electrostatic attraction between the negatively charged sulfate groups (-OSO₃⁻) of PVSK and the positively charged functional groups of the polycation (e.g., ammonium (B1175870) groups, -NH₃⁺). researchgate.netijcce.ac.ir This interaction leads to the formation of an insoluble precipitate under appropriate pH conditions. chembk.com

Beyond the dominant electrostatic forces, other interactions can play a role in the formation and stabilization of PVSK-based PECs. These can include:

Hydrogen Bonding: The potential for hydrogen bond formation exists, particularly when the polycation contains hydrogen-bond donor groups.

Hydrophobic Interactions: Although PVSK itself is hydrophilic, the polymer backbone can participate in hydrophobic interactions, especially if the interacting polycation has hydrophobic domains.

The interaction between PVSK and polycations like poly(diallyldimethylammonium chloride) (PDADMAC) is a classic example of strong polyelectrolyte complexation. researchgate.net Studies involving isothermal titration calorimetry (ITC) provide insights into the thermodynamics of these interactions, revealing the enthalpic and entropic contributions to complex formation. researchgate.net For instance, the complexation of PVSK with PDADMAC is characterized by a distinct heat change upon mixing, indicative of the binding process. researchgate.net

The interaction of PVSK with weak polyelectrolytes, such as chitosan, is highly dependent on the pH of the solution. Chitosan's amine groups are protonated and positively charged at acidic pH, facilitating strong electrostatic interactions with the permanently anionic PVSK. chembk.com As the pH increases, the deprotonation of chitosan's amine groups weakens the electrostatic attraction, potentially leading to the dissociation of the complex.

A summary of the primary interaction mechanisms is provided in the table below:

| Polycation Type | Primary Interaction with PVSK | Influencing Factors |

| Strong Polycations (e.g., PDADMAC) | Electrostatic attraction | Ionic strength |

| Weak Polycations (e.g., Chitosan, Polyallylamine) | pH-dependent electrostatic attraction | pH, Ionic strength |

| Cationic Surfactants | Electrostatic and hydrophobic interactions | Surfactant concentration, chain length |

This table is generated based on established principles of polyelectrolyte interactions.

The formation of PECs between PVSK and polycations typically leads to phase separation from the aqueous solution. This can manifest as either a solid precipitate or a liquid-liquid phase separation, resulting in a polymer-rich phase known as a coacervate. The nature of the phase separation is influenced by several factors, including the concentration of the polyelectrolytes, the ionic strength of the solution, pH (for weak polyelectrolytes), and the order of mixing. psu.edu

Phase Separation: The mixing of PVSK and a polycation solution often results in immediate turbidity, indicating the formation of insoluble complexes. ijcce.ac.ir The extent of phase separation can be quantified by measuring the turbidity of the solution. For instance, in the PVSK-poly(allylamine hydrochloride) system, the formation of water-insoluble IPCs is observed upon mixing aqueous solutions of the two polymers. ijcce.ac.ir

Re-entry Phenomena: Re-entry is a phenomenon where a phase-separated system (e.g., a precipitate or coacervate) can be redissolved by the addition of an excess of one of the polyelectrolytes or by increasing the salt concentration significantly. While the re-entry phenomenon is a known characteristic of some polyelectrolyte systems, specific detailed studies on PVSK demonstrating this behavior are not extensively documented in the reviewed literature. However, theoretical models suggest that at very high salt concentrations, the screening of electrostatic interactions can lead to the dissolution of the PECs. arxiv.orgnih.govarxiv.org The strong interaction between PVSK and many polycations may require very high salt concentrations to induce re-entry.

The table below summarizes the expected influence of key parameters on the phase behavior of PVSK-based PEC systems, based on general principles of polyelectrolyte complexation.

| Parameter | Effect on Phase Separation |

| Increasing Polyelectrolyte Concentration | Promotes phase separation |

| Increasing Ionic Strength | Generally suppresses phase separation by screening electrostatic interactions |

| pH (with weak polycations) | Strongly influences the degree of ionization and thus phase separation |

| Polymer Molecular Weight | Can affect the stability and morphology of the resulting complex |

This table is generated based on established principles of polyelectrolyte phase behavior.

The stoichiometry of a PEC refers to the molar ratio of the charged groups of the constituent polyelectrolytes within the complex. For strong polyelectrolytes like PVSK and PDADMAC, a 1:1 charge stoichiometry is often expected, where one negative charge from PVSK is neutralized by one positive charge from the polycation. researchgate.net However, experimental studies have shown that the stoichiometry can be influenced by factors such as the order of addition of the polyelectrolytes and the presence of salt. psu.eduncsu.edu

Colloidal titration is a common technique used to determine the charge stoichiometry of PECs. In titrations of poly-DADMAC with PVSK, the endpoint, indicating charge neutralization, is found to shift with increasing salt concentration, suggesting that the salt ions influence the binding equilibrium. ncsu.edu It has been observed that during the titration of poly-DADMAC with PVSK, the system becomes turbid at a charge ratio of PVSK to poly-DADMAC between 0.93 and 0.95, even though the particles still possess a positive zeta potential. ncsu.edu This indicates the formation of non-stoichiometric, colloidally stable complexes before the point of complete charge neutralization.

The stability of PVSK-based PECs is a function of the strength of the interactions between the polyelectrolytes. The high charge density of PVSK generally leads to the formation of very stable complexes. The thermal stability of these complexes can be assessed using techniques like thermogravimetric analysis (TGA). For example, the TGA of PVSK-poly(allylamine hydrochloride) complexes can indicate the strength of the interpolymer interactions. ijcce.ac.ir

The following table presents findings on the stoichiometry of PVSK complexes with different polycations:

| Polycation | Method of Stoichiometry Determination | Observed Stoichiometry | Reference |

| Poly(diallyldimethylammonium chloride) (PDADMAC) | Colloidal Titration | Influenced by salt concentration and order of addition, often near 1:1 charge ratio. | ncsu.edu |

| Aluminum Ions | Streaming Current Titration | Dependent on pH and initial aluminum concentration. | psu.edu |

Interfacial Phenomena and Surface Activity in Aqueous Systems

The high density of charged groups in this compound imparts it with surface-active properties, although it is not a conventional surfactant with distinct hydrophilic and hydrophobic parts. Its behavior at interfaces is governed by its polyelectrolytic nature.

When PVSK is in an aqueous solution, the sulfate groups along the polymer chain will tend to be hydrated and prefer to remain in the bulk aqueous phase. However, the polymer can adsorb onto surfaces, particularly those that are positively charged, through electrostatic attraction.

Studies on the adsorption of PVSK onto a hydrophobic, negatively charged surface like polytetrafluoroethylene (PTFE) have shown that the adsorption tendency is reduced due to electrostatic repulsion. ncsu.edu This is in contrast to a polycation like poly-DADMAC, which shows a greater tendency to adsorb on such a surface. ncsu.edu

The surface tension of an aqueous solution is expected to be influenced by the presence of PVSK. Generally, polyelectrolytes can either increase or decrease the surface tension of water depending on the balance between the hydrophobic and hydrophilic nature of the polymer backbone and the charged groups. Given the highly hydrophilic nature of the sulfate groups, it is plausible that PVSK would lead to a slight increase in the surface tension of water, as the polymer chains would preferentially reside in the bulk rather than at the air-water interface. However, specific experimental data on the surface tension of PVSK solutions were not found in the reviewed literature.

The interaction of PVSK with cationic surfactants can lead to the formation of complexes that exhibit enhanced surface activity compared to the individual components. The electrostatic attraction between the anionic PVSK and the cationic head group of the surfactant, coupled with hydrophobic interactions between the surfactant tails, can lead to the formation of polymer-surfactant aggregates that readily adsorb at interfaces.

Reactivity and Chemical Transformations of Polyvinylsulfuric Acid Potassium Salt

Hydrolysis Pathways and Kinetics of Sulfuric Acid Ester Groups

The ester linkages in Polyvinylsulfuric acid potassium salt can be susceptible to hydrolysis, a reaction in which water cleaves the ester bond, resulting in the formation of a hydroxyl group on the polymer backbone and the release of a sulfate (B86663) ion and a potassium ion. smolecule.comsmolecule.com This process is essentially the reverse of the esterification of polyvinyl alcohol with a sulfating agent.

The stability of the sulfate ester groups is a critical factor for the applications of PVSK. Hydrolysis can be influenced by several factors, most notably pH and temperature.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of sulfate esters is significantly accelerated. The reaction mechanism typically involves the protonation of an ester oxygen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis can also occur, typically through the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom.

The kinetics of sulfate ester hydrolysis can be complex. Studies on the esterification of alcohols with sulfuric acid, the reverse reaction, show a strong dependence on the concentration of the acid and on temperature. oberlin.edu The forward reaction rate constants for the formation of organosulfates (k1) and the backward (hydrolysis) rate constants (k-1) for simple alcohols have been found to be on the order of 10⁻³ L mol⁻¹ min⁻¹. researchgate.net While specific kinetic data for the hydrolysis of PVSK is not extensively detailed in publicly available literature, the principles governing the hydrolysis of simple alkyl sulfates provide a foundational understanding. The rate is expected to increase significantly at extreme pH values and elevated temperatures.

Table 1: Factors Influencing Hydrolysis of PVSK

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Low pH (Acidic) | Increases | Protonation of the ester oxygen enhances susceptibility to nucleophilic attack by water. |

| High pH (Alkaline) | Increases | Nucleophilic attack by hydroxide ions on the sulfur atom of the sulfate ester. |